tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-4-6-11-7-8-12(16)10-13(11)17/h7-8,10H,4-6,9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXPBJXCFVXKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857546 | |
| Record name | tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260784-30-2 | |
| Record name | tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the cyclization of a linear precursor containing the appropriate amino and carboxylate functionalities. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and yield.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the benzazepine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the carboxylate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzo[b]azepine Derivatives
Structural and Functional Analysis
Substituent Effects :
- Amino vs. Bromo/Nitro: The 8-amino group (main compound) facilitates nucleophilic reactions (e.g., amide bond formation) . 7-Bromo () and 8-nitro () substituents introduce steric bulk and electronic effects. Bromine supports Suzuki couplings, while nitro groups may require reduction for further functionalization .
Trifluoromethyl (CF₃) :
Ring System Variations :
Research Implications
- Drug Design: The main compound’s amino group is optimal for synthesizing bioactive molecules, while bromo/nitro analogs are better suited for cross-coupling reactions.
- Metabolic Studies : CF₃-substituted derivatives may offer improved pharmacokinetic profiles due to enhanced lipophilicity and stability .
- Toxicity Management : Benzo[c]azepine analogs require careful handling due to multiple hazard statements (H302, H312, H332) .
Biological Activity
tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and research findings from various studies.
- Molecular Formula : C15H22N2O2
- CAS Number : 1260784-30-2
- Molecular Weight : 262.35 g/mol
- Purity : Typically ≥ 97% in research applications
The compound is characterized by a benzo[b]azepine structure, which is known for various pharmacological properties.
Research indicates that tert-butyl 8-amino derivatives can interact with various biological targets, including receptors and enzymes involved in critical cellular processes. Specifically, compounds with similar structures have been noted for their roles as inhibitors of PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds. For instance, a study on tetrahydrospiro[benzo[c]azepine] derivatives demonstrated significant anti-proliferative effects against A549 lung cancer cells, with an IC50 value of 1.95 µM for one of the derivatives . These findings suggest that tert-butyl 8-amino derivatives may also exhibit similar antitumor effects.
Apoptosis Induction
Compounds within this chemical class have shown the ability to induce apoptosis in cancer cells. Flow cytometry analyses indicated that certain derivatives could significantly increase apoptosis rates in treated cells, suggesting a potential mechanism for their anticancer effects .
Study on PARP Inhibition
A notable study investigated the PARP inhibitory activity of related compounds, revealing that certain derivatives could effectively inhibit PARP-1 with IC50 values as low as 19.24 nM. Furthermore, these compounds were shown to induce apoptosis through the activation of caspases and reduction in poly(ADP-ribose) (PAR) levels .
| Compound | IC50 (nM) | Apoptosis Induction | Selectivity Index |
|---|---|---|---|
| Compound 11b | 19.24 | Yes | 15.38 |
Pharmacokinetic Predictions
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for these compounds suggest favorable pharmacokinetic properties comparable to established drugs like rucaparib, indicating their potential for further development as therapeutic agents .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
| Activity | Details |
|---|---|
| Antitumor | Potential inhibition of cancer cell proliferation |
| Apoptosis Induction | Induces apoptosis in cancer cells |
| PARP Inhibition | Effective inhibition of PARP-1 and PAR synthesis |
| Pharmacokinetics | Favorable ADMET profiles similar to rucaparib |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, and how are intermediates purified?
- Methodology : The compound can be synthesized via carbonylative C–C bond activation of aminocyclopropanes using catalytic systems (e.g., Pd/Norbornene). Key intermediates like Benzyl 8-methoxy-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate are purified via column chromatography (silica gel, eluent: hexane/EtOAc). Purity is confirmed by melting point analysis (e.g., 72–74°C for intermediates) and spectroscopic methods (IR, H/C NMR) .
Q. How is the structural integrity of this compound verified during synthesis?
- Methodology : Structural confirmation relies on NMR (H and C) to assign aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm). IR spectroscopy identifies characteristic stretches (e.g., C=O at ~1680 cm, NH at ~3300 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store under inert atmosphere (argon/nitrogen) in dark, dry conditions at room temperature. Avoid prolonged exposure to moisture or light, as the tetrahydrobenzoazepine core may degrade under oxidative stress .
Advanced Research Questions
Q. How do steric and electronic factors influence the catalytic synthesis of this compound?
- Analysis : Palladium-catalyzed carbonylative C–C bond activation requires careful tuning of ligands (e.g., norbornene) to stabilize transition states. Steric hindrance from the tert-butyl group necessitates longer reaction times (24–48 hrs) and elevated temperatures (80–100°C). Computational studies (DFT) can predict regioselectivity in azepine ring formation .
Q. What strategies resolve contradictions in reported yields for analogous benzoazepines?
- Troubleshooting : Yield discrepancies (e.g., 66–90%) may arise from variations in cyclopropane substrate purity or catalyst loading. Optimize via controlled reagent addition (e.g., slow CO gas introduction) and monitor reaction progress by TLC. Reproducibility improves with strict anhydrous conditions and pre-activated molecular sieves .
Q. How does the crystal packing of related tetrahydrobenzoazepines inform solubility and reactivity?
- Structural Insights : X-ray crystallography of analogs (e.g., 2,2,4-trimethyl derivatives) reveals chair conformations in the azepine ring with dihedral angles of 17–21° between the benzene and heterocycle. Hydrogen-bonding networks (N–H⋯O, O–H⋯N) impact solubility in polar solvents (e.g., DMF vs. THF) and reactivity in SNAr reactions .
Q. What in silico methods predict the bioactivity of this compound?
- Computational Approaches : Molecular docking (e.g., AutoDock Vina) screens against targets like GPCRs or kinases. Pharmacophore models derived from similar benzodiazepines highlight the tert-butyl group’s role in hydrophobic interactions. ADMET predictions (SwissADME) assess metabolic stability and blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
